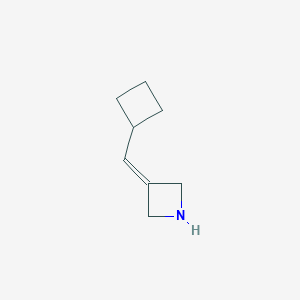![molecular formula C17H34N2O2 B13178438 tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound with the molecular formula C17H34N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethyl-2-(piperidin-2-yl)pentyl group . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of N-Boc-piperidine and a suitable alkylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is used in the synthesis of various bioactive molecules and pharmacophores .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar protective properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another piperidine derivative with similar chemical properties.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different alkyl substituents.
Uniqueness: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its piperidine ring and tert-butyl group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethyl-2-piperidin-2-ylpentyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-16(2,3)11-13(14-9-7-8-10-18-14)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20) |
InChI Key |
KIMAVXXQFVORIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



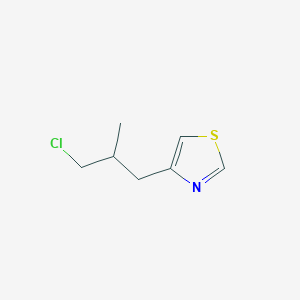
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
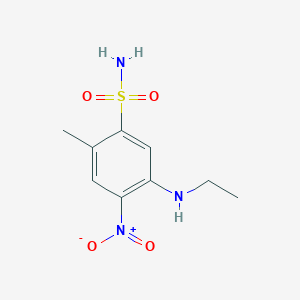


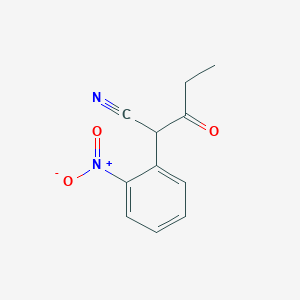
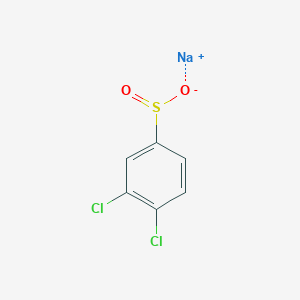
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
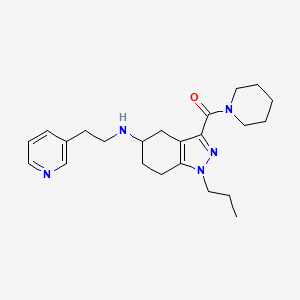
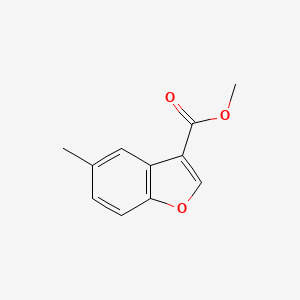

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
